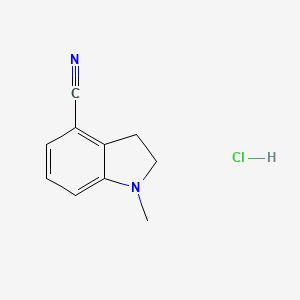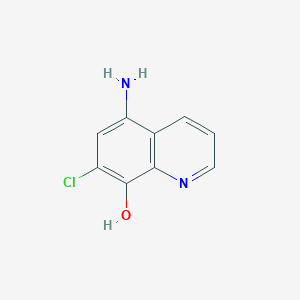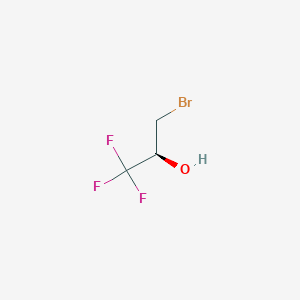
6-Hydroxy-4H-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-4H-chromene-3-carboxylic acid is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic structures containing a benzene ring fused to a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-4H-chromene-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as piperidine or pyridine .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often employ continuous flow reactors and green chemistry principles to minimize waste and energy consumption . The use of recyclable catalysts and environmentally benign solvents is also emphasized to ensure sustainability .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the benzene ring can be substituted with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 6-oxo-4H-chromene-3-carboxylic acid.
Reduction: Formation of 6-hydroxy-4H-chromene-3-methanol.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
6-Hydroxy-4H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Hydroxy-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit essential enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
6-Hydroxy-4H-chromene-3-carboxylic acid can be compared with other similar compounds, such as:
4-Hydroxycoumarin: Both compounds have a hydroxyl group and a carboxylic acid group, but 4-Hydroxycoumarin has a different ring structure and is primarily known for its anticoagulant properties.
Chromone Derivatives: These compounds share the chromene core but differ in their substitution patterns and biological activities.
Uniqueness: this compound is unique due to its specific combination of functional groups and its versatile biological activities.
Properties
CAS No. |
773873-60-2 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
6-hydroxy-4H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H8O4/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4-5,11H,3H2,(H,12,13) |
InChI Key |
DIPQUWJQAGPWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)OC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



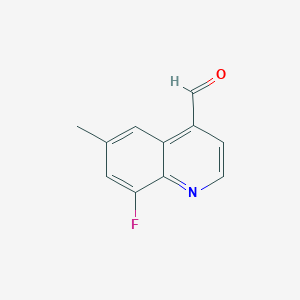


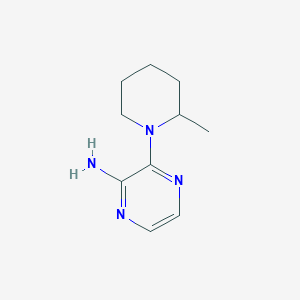
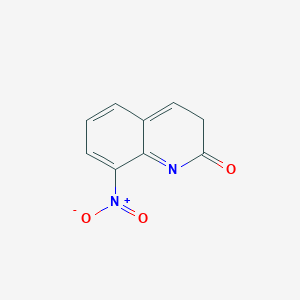
![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11904176.png)

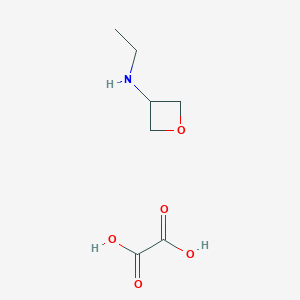
![Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11904201.png)
